2-Bromo-1-chloropropane

Beschreibung

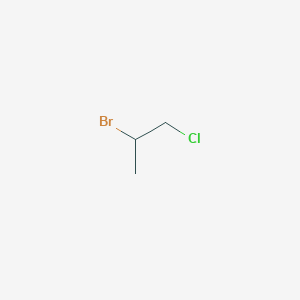

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-1-chloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrCl/c1-3(4)2-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJJZGFFAQHYEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrCl | |

| Record name | 2-BROMO-1-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871003 | |

| Record name | Propane, 2-bromo-1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-bromo-1-chloropropane is a colorless odorless liquid. Insoluble in water. Nonflammable., Colorless odorless liquid; [CAMEO] | |

| Record name | 2-BROMO-1-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromo-1-chloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10427 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

244 °F at 760 mmHg (NTP, 1992) | |

| Record name | 2-BROMO-1-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.537 (NTP, 1992) - Denser than water; will sink | |

| Record name | 2-BROMO-1-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

11.3 [mmHg] | |

| Record name | 2-Bromo-1-chloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10427 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3017-95-6 | |

| Record name | 2-BROMO-1-CHLOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19898 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Bromo-1-chloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3017-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-bromo-1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003017956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMO-1-CHLOROPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 2-bromo-1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2-bromo-1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-chloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-1-CHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNA8VTX8BT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-chloropropane (CAS Number: 3017-95-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-chloropropane (CAS No. 3017-95-6), a halogenated aliphatic compound with significant utility in organic synthesis. The document details its physicochemical properties, outlines key synthetic methodologies and characteristic reactions, and discusses its applications, particularly as an intermediate in the preparation of more complex molecules relevant to the pharmaceutical industry. Detailed experimental protocols, safety and handling information, and spectroscopic data are presented to support laboratory and research applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor.[1] It is a chiral molecule, existing as a racemic mixture.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆BrCl | [1] |

| Molecular Weight | 157.44 g/mol | [3] |

| CAS Number | 3017-95-6 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Characteristic | [1] |

| Density | 1.537 g/mL at 25 °C | [3] |

| Boiling Point | 116-117 °C | [3] |

| Refractive Index (n20/D) | 1.4783 | [4] |

| Solubility | Moderately soluble in water, more soluble in organic solvents | [1] |

| Vapor Pressure | 11.3 mmHg | [5] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [4] |

Synthesis of this compound

The primary synthetic routes to this compound involve the addition of hydrogen bromide to allyl chloride or the electrophilic chlorination of 2-bromopropane (B125204).

Regioselective Hydrobromination of Allyl Chloride

The addition of hydrogen bromide (HBr) to allyl chloride is a key method for synthesizing this compound. The regioselectivity of this reaction is crucial and depends on the reaction mechanism.[6]

-

Markovnikov Addition: In the absence of free-radical initiators, the reaction proceeds via an electrophilic addition mechanism (Markovnikov's rule), where the proton adds to the carbon with more hydrogen atoms, and the bromide ion adds to the more substituted carbon, yielding this compound.

-

Anti-Markovnikov Addition: In the presence of peroxides or UV light, a free-radical addition occurs (anti-Markovnikov's rule), leading to the formation of the isomeric product, 1-bromo-3-chloropropane (B140262).

Caption: Synthesis of this compound via Markovnikov addition of HBr to Allyl Chloride.

-

Materials: Allyl chloride, hydrogen bromide (gas or solution in acetic acid), anhydrous solvent (e.g., dichloromethane).

-

Procedure:

-

In a reaction vessel protected from light and moisture, dissolve allyl chloride in the anhydrous solvent and cool the mixture in an ice bath.

-

Slowly bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with continuous stirring.

-

Monitor the reaction progress using gas chromatography (GC).

-

Upon completion, wash the reaction mixture with a dilute solution of sodium bicarbonate to neutralize excess acid, followed by washing with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.[7]

-

Electrophilic Chlorination of 2-Bromopropane

This method involves the substitution of a hydrogen atom on the propane (B168953) backbone with a chlorine atom. A Lewis acid catalyst is typically used to polarize the chlorine molecule, generating a potent electrophilic chlorine species (Cl⁺) that is attacked by the C-H bond of 2-bromopropane.[6]

Caption: Synthesis of this compound via Electrophilic Chlorination of 2-Bromopropane.

-

Materials: 2-Bromopropane, chlorine gas (Cl₂), a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃), an inert solvent.

-

Procedure:

-

Charge a reaction vessel with 2-bromopropane and the Lewis acid catalyst in an inert solvent.

-

Cool the mixture and slowly introduce chlorine gas while monitoring the reaction temperature.

-

Continue the reaction until the desired conversion is achieved, as monitored by GC.

-

Quench the reaction by adding water.

-

Separate the organic layer, wash it with a dilute base solution and then with water.

-

Dry the organic layer and remove the solvent.

-

Purify the product by distillation.

-

Chemical Reactivity and Experimental Protocols

The reactivity of this compound is dominated by the presence of two halogen atoms, which are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.[6]

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, a nucleophile replaces one of the halogen atoms. The choice of nucleophile and reaction conditions can often control which halogen is replaced. Bromine is generally a better leaving group than chlorine.

Caption: General schematic for Nucleophilic Substitution on this compound.

This protocol describes the synthesis of 1-chloro-2-azidopropane, a useful intermediate for introducing a nitrogen-containing functional group.

-

Materials: this compound, sodium azide (B81097) (NaN₃), dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, dissolve this compound in DMF.

-

Add sodium azide to the solution and heat the mixture with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) or GC-MS.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or distillation if necessary.

-

This reaction introduces a nitrile group, which is a versatile functional group in organic synthesis.

-

Materials: this compound, sodium cyanide (NaCN), ethanol (B145695).

-

Procedure:

-

Prepare a solution of sodium cyanide in ethanol.

-

Add this compound to the solution and heat the mixture under reflux.

-

Monitor the reaction for the formation of the product, 3-chloro-2-cyanopropane.

-

Upon completion, cool the mixture and filter to remove any inorganic salts.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water.

-

Dry the organic layer and concentrate to yield the crude nitrile.

-

Purify as required.

-

Applications in Research and Drug Development

Halogenated alkanes like this compound are valuable building blocks in organic synthesis.[8] Their ability to undergo nucleophilic substitution allows for the introduction of various functional groups, making them key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]

While direct use of this compound in the synthesis of major drugs is not widely documented, its structural motif and reactivity are analogous to intermediates used in important pharmaceutical syntheses. For example, the synthesis of the antidepressant bupropion (B1668061) involves the α-bromination of a propiophenone (B1677668) derivative, creating a similar reactive center that undergoes nucleophilic substitution with an amine.[6]

Analytical Methods

The purity and identity of this compound are typically assessed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., Rtx-624) is suitable for separating halogenated compounds.[6]

-

Oven Program: A temperature program starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 200 °C) allows for the separation of components with different boiling points.[6]

-

Injection: A small volume of a dilute solution of the sample in a volatile solvent is injected into the GC.

-

Detection: The mass spectrometer detects the fragments of the ionized compound, providing a unique mass spectrum for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. The spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[9] It causes skin and serious eye irritation and may cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves (butyl rubber is recommended), protective clothing, and eye/face protection.[9][10] A NIOSH-approved respirator with an organic vapor cartridge should be used when handling the neat chemical.[10]

-

Storage: Store in a refrigerator in a tightly sealed container.[10][11]

-

Spills: In case of a small spill, use absorbent paper to pick up the liquid. Seal the contaminated materials in a vapor-tight plastic bag for disposal.[10] The area should be cleaned with alcohol followed by soap and water.[10]

-

Fire: Use a dry chemical, carbon dioxide, or halon extinguisher for fires involving this chemical.[10]

Conclusion

This compound is a versatile synthetic intermediate with well-defined physical and chemical properties. Its reactivity, primarily centered around nucleophilic substitution, allows for the introduction of diverse functionalities, making it a valuable tool for organic chemists in both academic and industrial settings, including those in drug discovery and development. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding and practical methodologies for the synthesis, reaction, and analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesize 1-bromopropane from 2-chloropropane Starting material: CH.. [askfilo.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.bg.ac.rs [chem.bg.ac.rs]

- 7. US2303549A - Method for making bromo-chloralkanes - Google Patents [patents.google.com]

- 8. Process for the preparation of bromochloro-alkanes - Patent 0678494 [data.epo.org]

- 9. quora.com [quora.com]

- 10. researchspace.csir.co.za [researchspace.csir.co.za]

- 11. scribd.com [scribd.com]

2-Bromo-1-chloropropane molecular structure and chirality

An In-depth Technical Guide to the Molecular Structure and Chirality of 2-Bromo-1-chloropropane

Introduction

This compound (CAS No: 3017-95-6) is a halogenated alkane with the chemical formula C₃H₆BrCl.[1][2] This compound serves as a valuable intermediate in various organic synthesis applications, primarily due to the reactivity of its carbon-halogen bonds which can readily participate in nucleophilic substitution reactions.[2][3] A key feature of its molecular structure is the presence of a chiral center, making it a useful compound for studies involving stereochemistry and for the resolution of enantiomers in chromatographic methods.[1][2] This guide provides a detailed overview of its molecular structure, chirality, physicochemical properties, and synthesis methodologies.

Molecular Structure

The molecular structure of this compound consists of a three-carbon propane (B168953) backbone.[2] A chlorine atom is bonded to the first carbon atom (C1), and a bromine atom is attached to the second carbon atom (C2).[2] This specific arrangement of halogen atoms significantly influences the molecule's polarity and chemical reactivity.[2] The presence of both bromine and chlorine as leaving groups makes the molecule susceptible to various nucleophilic substitution reactions, allowing for the introduction of new functional groups.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 3017-95-6[1][5] |

| Molecular Formula | C₃H₆BrCl[1][2][4] |

| SMILES | CC(Br)CCl[1] |

| InChI | InChI=1S/C3H6BrCl/c1-3(4)2-5/h3H,2H2,1H3[4][5] |

| InChIKey | PUJJZGFFAQHYEX-UHFFFAOYSA-N[4][5] |

Chirality and Stereochemistry

The second carbon atom (C2) in the this compound molecule is a chiral center.[1][2][6] This is because it is bonded to four distinct groups: a methyl group (-CH₃), a bromomethyl group (-CH₂Br), a bromine atom (-Br), and a hydrogen atom (-H).[6][7] The presence of this stereocenter means that this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images, known as enantiomers.[2][6][7]

These enantiomers are designated as (R)-2-Bromo-1-chloropropane and (S)-2-Bromo-1-chloropropane according to the Cahn-Ingold-Prelog priority rules. To assign the configuration, priorities are given to the atoms attached to the chiral center: Bromine receives the highest priority, followed by the chloromethyl group, then the methyl group, and finally the hydrogen atom with the lowest priority.[7]

-

(R)-2-Bromo-1-chloropropane: If, after orienting the molecule with the lowest priority group (hydrogen) pointing away, the sequence from highest to lowest priority (Br → CH₂Cl → CH₃) proceeds in a clockwise direction, the enantiomer is designated as (R).[7]

-

(S)-2-Bromo-1-chloropropane: If the sequence proceeds in a counter-clockwise direction, the enantiomer is designated as (S).[7]

The existence of these optical isomers is a critical consideration in pharmaceutical development and stereoselective synthesis, where the biological activity of enantiomers can differ significantly.[8]

Physicochemical and Spectroscopic Data

This compound is a colorless liquid at room temperature.[2][4] It is insoluble in water but soluble in organic solvents such as ethanol (B145695) and ether.[2][4]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molar Mass | 157.44 g/mol [1][2][4] |

| Density | 1.537 g/mL at 25 °C[1][2][4] |

| Boiling Point | 116-117 °C[2] |

| log P | 2.262[1] |

| Refractive Index (n_D) | 1.4783[1] |

Spectroscopic data is available for this compound, including NMR (¹H and ¹³C), FTIR, Raman, and Mass Spectrometry, which are essential for its characterization.[5][9][10][11]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several routes, primarily involving the addition or substitution reactions on a propane or propene backbone.

Regioselective Hydrobromination of Allyl Chloride

A primary pathway for synthesizing this compound is the addition of hydrogen bromide (HBr) to allyl chloride (3-chloropropene).[2][12] The regioselectivity of this electrophilic addition is crucial. According to Markovnikov's rule, the hydrogen atom of HBr attaches to the carbon atom with more hydrogen substituents, and the bromine atom attaches to the more substituted carbon. This results in the formation of this compound.

Caption: Synthesis of this compound from Allyl Chloride.

The reaction between allyl chloride and HBr can also yield 1-bromo-3-chloropropane, so reaction conditions must be controlled to favor the desired product.[12]

Electrophilic Chlorination of 2-Bromopropane (B125204)

Another synthetic approach involves the electrophilic chlorination of 2-bromopropane.[2] This method relies on substituting a hydrogen atom on the propane backbone with a chlorine atom. The reaction is typically carried out by treating 2-bromopropane with a chlorinating agent, such as chlorine gas (Cl₂), often in the presence of a catalyst to facilitate the generation of an electrophilic chlorine species.[2] The selectivity of chlorination can be a challenge, potentially leading to a mixture of chlorinated products.

Bromination of 1-Chloropropane (B146392)

The synthesis can also proceed via the free-radical bromination of 1-chloropropane. Bromination is generally more selective than chlorination, with a strong preference for substitution at the more substituted carbon atom.[2] Therefore, the reaction of 1-chloropropane with bromine, typically initiated by UV light, would be expected to yield this compound as a major product due to the formation of the more stable secondary radical intermediate.[2]

Caption: Workflow for the Synthesis of this compound.

Reactivity and Applications

This compound is a moderately reactive compound.[13] The carbon-halogen bonds are susceptible to nucleophilic attack, making it a useful alkylating agent and an intermediate in the synthesis of more complex molecules.[2] The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for selective substitution reactions. Its reactivity profile makes it incompatible with strong oxidizing and reducing agents, as well as alkali metals and certain nitrogenous compounds.[4][13] Its primary application lies within laboratory-scale organic synthesis as a building block for introducing the 1-chloro-2-propyl moiety into a target structure.[3]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 3017-95-6 | Benchchem [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | C3H6BrCl | CID 18175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propane, 2-bromo-1-chloro- [webbook.nist.gov]

- 6. 1-Bromo-2-chloropropane | 3017-96-7 | Benchchem [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. brainly.com [brainly.com]

- 9. spectrabase.com [spectrabase.com]

- 10. This compound(3017-95-6) 13C NMR spectrum [chemicalbook.com]

- 11. Propane, 2-bromo-1-chloro- [webbook.nist.gov]

- 12. US2303549A - Method for making bromo-chloralkanes - Google Patents [patents.google.com]

- 13. Page loading... [guidechem.com]

Synthesis of 2-Bromo-1-chloropropane from Allyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-1-chloropropane from allyl chloride. The primary method detailed is the anti-Markovnikov addition of hydrogen bromide (HBr) to allyl chloride, a reaction of significant interest in organic synthesis for the preparation of halogenated intermediates.

Reaction Principle and Mechanism

The synthesis of this compound from allyl chloride is achieved through the free-radical addition of hydrogen bromide across the double bond of allyl chloride.[1][2] This reaction proceeds via an anti-Markovnikov mechanism, meaning the bromine atom adds to the less substituted carbon of the alkene, while the hydrogen atom adds to the more substituted carbon.[1][2] This regioselectivity is in contrast to the electrophilic addition of HBr, which would follow Markovnikov's rule.[1]

The anti-Markovnikov addition is initiated by a radical initiator, such as peroxides (e.g., benzoyl peroxide) or UV light.[3][4] The initiator facilitates the formation of a bromine radical (Br•), which then attacks the allyl chloride double bond to form the more stable secondary carbon radical. This intermediate then abstracts a hydrogen atom from HBr to yield the final product, this compound, and regenerate a bromine radical, thus propagating the chain reaction.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, product, and the reaction.

Table 1: Physical and Spectroscopic Properties of Allyl Chloride and this compound

| Property | Allyl Chloride (Starting Material) | This compound (Product) |

| Molecular Formula | C₃H₅Cl | C₃H₆BrCl |

| Molecular Weight | 76.52 g/mol | 157.44 g/mol [5] |

| Boiling Point | 45 °C | 116-117 °C[6] |

| Density | 0.938 g/mL | 1.537 g/mL at 25 °C[5][6] |

| ¹H NMR (CDCl₃, δ) | Multiplet: ~5.8-6.1 ppm (1H, -CH=), Multiplet: ~5.1-5.3 ppm (2H, =CH₂), Doublet: ~4.0 ppm (2H, -CH₂Cl) | See Table 2 |

| ¹³C NMR (CDCl₃, δ) | ~134 ppm (-CH=), ~118 ppm (=CH₂), ~47 ppm (-CH₂Cl) | See Table 2 |

| IR (cm⁻¹) | ~3080 (C-H, sp²), ~1645 (C=C), ~740 (C-Cl) | See Table 3 |

Table 2: NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~4.3 | Multiplet | CHBr | |

| ~3.8 | Multiplet | CH₂Cl | ||

| ~1.8 | Doublet | CH₃ | ||

| ¹³C NMR | ~50.5 | CH₂Cl | ||

| ~48.5 | CHBr | |||

| ~25.0 | CH₃ |

Note: Exact chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency. Data is compiled from typical values for similar structures.[5][7]

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Bond Vibration |

| 2980-2920 | C-H stretch (sp³) |

| 1450-1380 | C-H bend |

| 750-700 | C-Cl stretch |

| 680-550 | C-Br stretch |

Source: NIST Chemistry WebBook[8][9]

Table 4: Reaction Parameters and Yield

| Parameter | Value/Condition |

| Reaction Type | Free-radical addition (Anti-Markovnikov) |

| Reactants | Allyl chloride, Hydrogen bromide |

| Initiator | Peroxide (e.g., Benzoyl Peroxide, AIBN) or UV light[3][4] |

| Solvent | Typically no solvent is required, or an inert solvent like hexane (B92381) can be used. |

| Temperature | Low temperatures, often below 10 °C, are used to minimize side reactions.[3] |

| Reaction Time | Varies, can be monitored by GC or TLC until consumption of allyl chloride.[3] |

| Purity | Commercially available this compound is typically ≥98% pure.[10] |

| Yield | Can be high, with reports of up to 90% conversion of allyl chloride.[11] |

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound from allyl chloride. This protocol is based on established procedures for anti-Markovnikov hydrobromination reactions.[3][4]

Materials:

-

Allyl chloride

-

Hydrogen bromide (gas or solution in acetic acid)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide)

-

Inert solvent (optional, e.g., hexane)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer

-

Reflux condenser (if heating is required for initiation)

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a gas dispersion tube. If using a peroxide initiator that requires thermal decomposition, a reflux condenser should be attached. The flask should be cooled in an ice bath.

-

Charging Reactants: Add freshly distilled allyl chloride to the reaction flask. If using a solvent, add it at this stage.

-

Initiation: Add a catalytic amount of the radical initiator (e.g., AIBN or benzoyl peroxide). Alternatively, the reaction can be initiated by irradiating the mixture with a UV lamp.

-

Addition of HBr: Slowly bubble hydrogen bromide gas through the stirred solution via the gas dispersion tube. The temperature of the reaction mixture should be maintained at or below 10 °C to minimize the formation of byproducts. The addition of HBr is continued until the reaction is complete, which can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water and then brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove any solvent by rotary evaporation. The crude product is then purified by fractional distillation. This compound has a boiling point of approximately 116-117 °C.[6] The isomeric byproduct, 1-bromo-2-chloropropane, has a different boiling point, allowing for separation.

Visualizations

Reaction Pathway

References

- 1. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. US2303549A - Method for making bromo-chloralkanes - Google Patents [patents.google.com]

- 5. This compound | C3H6BrCl | CID 18175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound(3017-95-6) 13C NMR spectrum [chemicalbook.com]

- 8. Propane, 2-bromo-1-chloro- [webbook.nist.gov]

- 9. Propane, 2-bromo-1-chloro- [webbook.nist.gov]

- 10. scbt.com [scbt.com]

- 11. prepchem.com [prepchem.com]

2-Bromo-1-chloropropane physical properties boiling point density

This guide provides an in-depth overview of the key physical properties of 2-Bromo-1-chloropropane, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and standardized experimental procedures for handling and characterizing this compound.

Physical Properties Data

This compound is a colorless, odorless liquid that is insoluble in water.[1][2] It is classified as a halogenated aliphatic compound.[1] The experimentally determined boiling point and density are summarized below. It is important to note that the boiling point can vary with atmospheric pressure.

| Physical Property | Value | Conditions |

| Boiling Point | 116-117 °C | At standard atmospheric pressure (760 mmHg).[2][3][4] |

| 116.6 °C (241.8 °F; 389.7 K) | Standard state (25 °C, 100 kPa).[5] | |

| 134.50 °C | Not specified.[6] | |

| Density | 1.537 g/mL | At 25 °C.[2][3][4][5] |

| 1.4643 g/cm³ | Not specified.[6] |

Experimental Protocols

Accurate determination of physical properties is critical for the synthesis, purification, and application of chemical compounds. The following sections detail standard laboratory protocols for measuring the boiling point and density of a liquid sample like this compound.

This micro method is suitable for small sample volumes and provides an accurate boiling point measurement.[7] The boiling point is defined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8]

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 150 °C range)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant oil (e.g., mineral oil or paraffin (B1166041) oil)

-

Bunsen burner or hot plate

-

Stand and clamp

-

Rubber band or thread

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of approximately 2-3 mL with this compound.[9]

-

Capillary Insertion: Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end protruding above the surface.[8]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer's bulb.

-

Thiele Tube Setup: Clamp the Thiele tube and fill it with heat-resistant oil, ensuring the oil level is above the top sidearm to allow for proper convection.

-

Heating: Immerse the thermometer and the attached sample tube into the oil bath of the Thiele tube. The sample itself should be near the middle of the oil.[7] Begin gently heating the side arm of the Thiele tube with a Bunsen burner. The shape of the tube ensures uniform heating of the oil via convection currents.[8]

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[8]

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point. Record this temperature.[7][8]

-

Pressure Correction: Record the ambient barometric pressure, as boiling points are pressure-dependent.[7][10]

Density is the mass of a substance per unit of volume (ρ = m/V). The pycnometer method is a precise technique for determining the density of a liquid.[11]

Apparatus:

-

Pycnometer (a glass flask with a specific, known volume)

-

Analytical balance (accurate to at least 0.001 g)

-

Thermometer

-

The liquid sample (this compound)

-

Distilled water (for calibration)

Procedure:

-

Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer. Measure and record its mass (m₁) using the analytical balance.

-

Mass of Pycnometer with Sample: Carefully fill the pycnometer to its calibrated volume with this compound. Ensure there are no air bubbles. Place the stopper and wipe away any excess liquid. Measure and record the combined mass of the pycnometer and the sample (m₂).

-

Mass of Sample: Calculate the mass of the liquid sample by subtracting the mass of the empty pycnometer from the combined mass:

-

Mass_sample = m₂ - m₁

-

-

Volume Determination (Calibration): To determine the precise volume of the pycnometer, empty and clean it, then fill it with distilled water at a known temperature. Measure the combined mass (m₃).

-

Calculate Pycnometer Volume: Find the mass of the water (Mass_water = m₃ - m₁). Using the known density of water at the measured temperature, calculate the volume of the pycnometer:

-

Volume_pycnometer = Mass_water / Density_water

-

-

Calculate Sample Density: Using the mass of the this compound sample and the calibrated volume of the pycnometer, calculate the density:

-

Density_sample = Mass_sample / Volume_pycnometer

-

-

Repeatability: For accuracy, it is recommended to repeat the measurements and calculate an average value.[12]

Logical Workflow Visualization

The following diagram illustrates the sequential steps involved in the experimental determination of the boiling point and density of this compound.

Caption: Workflow for determining boiling point and density.

References

- 1. This compound | C3H6BrCl | CID 18175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 3017-95-6 [chemicalbook.com]

- 4. This compound | CAS#:3017-95-6 | Chemsrc [chemsrc.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. mt.com [mt.com]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of 2-Bromo-1-chloropropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-bromo-1-chloropropane in various organic solvents. Due to a scarcity of precise quantitative data in publicly available literature, this document focuses on collating existing qualitative solubility information, predicting solubility based on physicochemical principles, and providing detailed experimental protocols for the accurate determination of its solubility.

Introduction to this compound

This compound (CAS No: 3017-95-6) is a halogenated hydrocarbon with the molecular formula C₃H₆BrCl. Its structure, featuring both bromine and chlorine atoms, imparts a significant polarity to the molecule, which is a primary determinant of its solubility characteristics.[1] Understanding the solubility of this compound is crucial for its application in organic synthesis, as a reaction intermediate, and in the development of pharmaceutical and agrochemical products.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₆BrCl | --INVALID-LINK-- |

| Molecular Weight | 157.44 g/mol | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Density | 1.537 g/mL at 25 °C | --INVALID-LINK-- |

| Boiling Point | 116-117 °C | --INVALID-LINK-- |

| Water Solubility | 0.88 g/L at 25 °C | --INVALID-LINK-- |

Solubility Profile

The principle of "like dissolves like" is the primary determinant of this compound's solubility. As a polar molecule, it is expected to be more soluble in polar solvents and less soluble in non-polar solvents.[1]

Qualitative Solubility Data

The following table summarizes the available qualitative data on the solubility of this compound in various organic solvents.

| Solvent | Solvent Type | Solubility Description | Reference |

| Methanol | Polar Protic | Slightly Soluble | --INVALID-LINK-- |

| Ethanol | Polar Protic | Soluble | --INVALID-LINK-- |

| Acetone | Polar Aprotic | More Soluble | --INVALID-LINK-- |

| Chloroform | Weakly Polar | Sparingly Soluble | --INVALID-LINK-- |

| Diethyl Ether | Weakly Polar | Soluble | --INVALID-LINK-- |

| Hexane | Non-polar | Limited Solubility | --INVALID-LINK-- |

Predicted Solubility

Based on its polar nature, this compound is predicted to be miscible or highly soluble in other polar organic solvents such as isopropanol, acetonitrile, and dimethylformamide (DMF). Conversely, its solubility is expected to be low in non-polar solvents like toluene (B28343) and cyclohexane.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, standardized experimental methods are necessary. The following protocols are recommended for determining the solubility of this compound in organic solvents.

General Experimental Workflow

The logical workflow for determining the solubility of a liquid compound like this compound is depicted in the diagram below.

Caption: Experimental Workflow for Solubility Determination.

Shake-Flask Method (OECD Guideline 105)

This is a widely accepted method for determining the solubility of substances in a liquid.

Apparatus:

-

Thermostatically controlled shaker bath or incubator

-

Glass vials with screw caps (B75204) and PTFE septa

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable detector (e.g., FID or ECD) or High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing the chosen organic solvent. The presence of a distinct layer of the solute after agitation will confirm that a saturated solution has been formed.

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow for phase separation.

-

To ensure complete separation of the undissolved solute, centrifuge the vials at the same temperature.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of sample) / 100

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of most liquids in organic solvents increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

-

Solvent Polarity: As previously discussed, the closer the polarity of the solvent to that of this compound, the higher the solubility.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. Therefore, high-purity materials should be used for accurate determinations.

Conclusion

While there is a lack of extensive quantitative data on the solubility of this compound in various organic solvents, its physicochemical properties suggest a preference for polar organic solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. The provided workflow and methodologies will enable researchers to generate reliable and reproducible solubility data, which is essential for the effective use of this compound in research and development.

References

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 2-Bromo-1-chloropropane

This guide provides a comprehensive overview of the safety, handling, and hazardous properties of 2-Bromo-1-chloropropane, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 3017-95-6[1][2] |

| Molecular Formula | C₃H₆BrCl[2][3] |

| Synonyms | 1-Chloro-2-bromopropane[4] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that some safety data sheets refer to solutions of this chemical (e.g., in methanol), which can significantly alter properties like flash point and boiling point. The data presented here pertains to the neat compound unless otherwise specified.

| Property | Value | Source |

| Appearance | Colorless liquid[5][6] | ChemicalBook, Wikipedia |

| Odor | Odorless or sweet, chloroform-like[3][5][7] | PubChem, Solubility of Things, ChemicalBook |

| Molar Mass | 157.44 g/mol [3][6][7] | PubChem, Solubility of Things, Wikipedia |

| Density | 1.537 g/mL at 25 °C[2][5] | Chemsrc, ChemicalBook |

| Boiling Point | 116-117 °C (241-243 °F)[2][5][6] | Chemsrc, ChemicalBook, Wikipedia |

| Vapor Pressure | 11.3 mmHg[3][4] | PubChem, Haz-Map |

| Flash Point | 113 °C (235 °F)[1][6] | CPAChem, Wikipedia |

| Refractive Index (n₂₀/D) | 1.4783[2][5] | Chemsrc, ChemicalBook |

| Water Solubility | Insoluble / Limited solubility[3][5][7][8] | NOAA, PubChem, Solubility of Things, ChemicalBook |

| Solubility in Organic Solvents | More soluble in polar organic solvents like alcohols and acetone.[7] | Solubility of Things |

Note: Some sources describe the substance as nonflammable[3][5], while others, particularly for solutions in flammable solvents like methanol (B129727), classify it as highly flammable[9]. The flash point of the pure substance is high, suggesting low flammability.

Hazard Identification and GHS Classification

This compound is considered a hazardous substance. The following classifications are based on the Globally Harmonized System (GHS).

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Warning, Category 4 | H302: Harmful if swallowed[3] |

| Acute Toxicity, Dermal | Warning, Category 4 | H312: Harmful in contact with skin[3] |

| Skin Corrosion/Irritation | Warning, Category 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Irritation | Warning, Category 2A | H319: Causes serious eye irritation[6] |

| Acute Toxicity, Inhalation | Warning | H332: Harmful if inhaled[6] |

| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation[6] |

It is described as an irritant and harmful by ingestion, inhalation, and skin absorption.[3][4]

Toxicological Information

Detailed toxicological studies with experimental protocols are not typically provided in standard MSDS. The information available is a summary of health effects.

-

Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.[3]

-

Health Effects:

-

Carcinogenicity:

-

IARC, NTP, OSHA: Not listed as a carcinogen by IARC, NTP, or OSHA.[10]

-

Experimental Protocols: Detailed experimental methodologies for the toxicological data cited (e.g., LD50, LC50 studies) are not available in the searched public safety documents. Such protocols would typically be found in original toxicology research papers or detailed regulatory submission documents, which are beyond the scope of a standard MSDS.

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage are crucial to minimize exposure and risk.

| Aspect | Recommendation |

| Handling | Ensure good ventilation or work in a fume hood.[11] Avoid contact with skin, eyes, and clothing.[12] Keep away from ignition sources and prevent the formation of aerosols.[11] |

| Storage | Store in a cool, dry, well-ventilated place. Keep the container tightly sealed.[9] Some sources recommend refrigeration. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves (e.g., Butyl rubber) and clothing to prevent skin exposure. |

| Respiratory Protection | Use a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge where exposure is possible.[3][8] |

First Aid and Emergency Procedures

Immediate action is required in case of exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][9] |

| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water.[3] Seek medical attention if irritation develops.[3] |

| Eye Contact | Check for and remove contact lenses.[3] Immediately flush eyes with plenty of water for at least 20-30 minutes, holding eyelids open.[3] Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Fire Fighting and Accidental Release Measures

| Aspect | Procedure |

| Extinguishing Media | Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][8] |

| Unsuitable Extinguishing Media | A full water jet may be unsuitable. |

| Specific Hazards | During a fire, poisonous and irritating gases may be produced.[9] Containers may explode when heated. |

| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) and full protective gear. |

| Spill Containment | Remove all ignition sources.[12] Absorb the spill with inert material such as sand, diatomite, or universal binders. |

| Clean-up | Collect the absorbed material and place it in a sealed, vapor-tight plastic bag for disposal.[3] Wash the contaminated area with alcohol, followed by a strong soap and water solution.[3][8] Ensure adequate ventilation.[9] |

| Environmental Precautions | Do not allow the substance to enter sewers or surface/groundwater.[1][9] |

Visual Workflow: Spill Response Protocol

The following diagram outlines the logical workflow for responding to a spill of this compound based on established safety protocols.

References

- 1. fr.cpachem.com [fr.cpachem.com]

- 2. This compound | CAS#:3017-95-6 | Chemsrc [chemsrc.com]

- 3. This compound | C3H6BrCl | CID 18175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. This compound | 3017-95-6 [chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. agilent.com [agilent.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. This compound certified reference material, 2000ug/mL methanol 3017-95-6 [sigmaaldrich.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromo-1-chloropropane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-1-chloropropane, a halogenated alkane with significant potential in organic synthesis and as a building block for more complex molecules. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, analytical methods, and its potential applications in research and the development of pharmaceuticals.

Alternate Names and Chemical Identity

This compound is a chiral alkyl halide. The primary and most recognized name under IUPAC nomenclature is This compound .[1] However, it is also known by several other names and synonyms, which are crucial for researchers to identify this compound in various databases and chemical inventories.

Common synonyms and alternate names include:

The Chemical Abstracts Service (CAS) Registry Number for this compound is 3017-95-6 .[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and for the development of analytical methods. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₆BrCl | |

| Molecular Weight | 157.44 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Odorless | |

| Density | 1.537 g/mL at 25 °C | |

| Boiling Point | 116-117 °C at 760 mmHg | |

| Refractive Index | n20/D 1.4783 | |

| Water Solubility | Insoluble | |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. |

Synthesis and Purification

Synthesis of this compound

This compound can be synthesized via the hydrobromination of allyl chloride. The reaction involves the addition of hydrogen bromide (HBr) across the double bond of allyl chloride. This reaction can produce a mixture of two isomers: 1-bromo-3-chloropropane (B140262) and this compound.

The general reaction is as follows:

CH₂=CHCH₂Cl + HBr → CH₃CH(Br)CH₂Cl (this compound) and BrCH₂CH₂CH₂Cl (1-Bromo-3-chloropropane)

The formation of the two isomers is dependent on whether the addition follows Markovnikov's or anti-Markovnikov's rule. The reaction can be influenced by the presence of catalysts or initiators. For instance, the presence of a suitable catalyst, such as paraldehyde, or exposure to ultraviolet light can be used to direct the reaction.[3]

Experimental Protocol Outline:

A general procedure for the synthesis involves passing hydrogen bromide gas into allyl chloride, potentially in the presence of a catalyst.

-

Reaction Setup: A reaction vessel is charged with freshly distilled allyl chloride. The setup should include a gas inlet for HBr, a stirrer, and a condenser, and be placed in a well-ventilated fume hood.

-

Reaction Execution: Hydrogen bromide gas is bubbled through the allyl chloride. The reaction temperature should be controlled, as higher temperatures may favor elimination side reactions.

-

Work-up: Upon completion of the reaction, the crude product mixture is washed with water to remove any unreacted HBr. This is followed by neutralization with a mild base, such as a sodium carbonate solution. The organic layer is then separated and dried over an anhydrous drying agent like magnesium sulfate.[3]

Purification by Fractional Distillation

The crude reaction product, containing a mixture of this compound and 1-bromo-3-chloropropane, can be purified by fractional distillation due to the difference in their boiling points. This compound has a boiling point of approximately 117-118 °C, while 1-bromo-3-chloropropane boils at around 142 °C.[3] This significant difference allows for their effective separation.

Experimental Protocol for Fractional Distillation:

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a thermometer, and receiving flasks.

-

Distillation: The dried crude product is placed in the distillation flask with boiling chips. The mixture is heated gently.

-

Fraction Collection: The fraction that distills over at the boiling point of this compound (around 117-118 °C) is collected in a clean, dry receiving flask. The temperature should be monitored closely to ensure a clean separation.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable and sensitive method for the analysis of this compound.[2] It can be used to determine the purity of the synthesized product and to quantify it in various matrices.

General GC-MS Protocol:

-

Sample Preparation: The sample is typically diluted in a suitable solvent, such as methanol (B129727) or dichloromethane.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

-

Column: A non-polar or medium-polarity capillary column is often employed for the separation of halogenated hydrocarbons.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Injection: A small volume of the prepared sample is injected into the GC inlet.

-

Temperature Program: A temperature gradient is applied to the GC oven to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The instrument scans a range of mass-to-charge ratios to detect the fragments of the analyte, which provides a characteristic mass spectrum for identification.

-

Data Analysis: The retention time and the mass spectrum of the peak corresponding to this compound are compared with those of a certified reference standard for confirmation and quantification.

The following diagram outlines the typical workflow for the GC-MS analysis of this compound.

Caption: A typical workflow for the GC-MS analysis of this compound.

Applications in Research and Drug Development

Halogenated organic compounds are versatile intermediates in organic synthesis, and this compound is no exception. The presence of two different halogen atoms at adjacent positions provides distinct reactivity, allowing for selective chemical transformations.

The reactivity of the carbon-bromine and carbon-chlorine bonds in this compound allows for its use in a variety of synthetic transformations, including:

-

Nucleophilic Substitution Reactions: The bromine and chlorine atoms can be displaced by a wide range of nucleophiles to introduce different functional groups. The differential reactivity of the C-Br and C-Cl bonds (C-Br is generally more reactive) can allow for selective functionalization.

-

Grignard Reagent Formation: The bromine atom can be used to form a Grignard reagent, which can then be used to create new carbon-carbon bonds.

-

Elimination Reactions: Treatment with a strong base can lead to the formation of an alkene, which can be a precursor for further synthetic modifications.

Given its structure, this compound can be considered a valuable starting material or intermediate for the synthesis of novel organic molecules with potential biological activity. Researchers in drug discovery can utilize this compound to create libraries of new chemical entities for screening in various therapeutic areas. Its application as a building block in the synthesis of agrochemicals has also been noted.

References

An In-Depth Technical Guide to the Reactivity of 2-Bromo-1-chloropropane with Nucleophiles and Bases

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-chloropropane is a chiral haloalkane that serves as a versatile substrate in organic synthesis. Its reactivity is characterized by a competition between nucleophilic substitution (SN2) and base-induced elimination (E2) pathways. The outcome of its reactions is highly dependent on the nature of the nucleophile or base, the solvent, and the reaction temperature. This guide provides a comprehensive analysis of the reactivity of this compound, including quantitative data on product distributions, detailed experimental protocols for key transformations, and visualizations of reaction mechanisms and workflows.

Introduction

This compound possesses two different halogen atoms, bromine and chlorine, attached to a propane (B168953) backbone. The carbon atom bearing the bromine is a secondary carbon and a chiral center, while the carbon with the chlorine is a primary carbon.[1] The presence of these distinct leaving groups and the secondary nature of the bromide-bearing carbon lead to a rich and complex reactivity profile when treated with nucleophiles and bases.[2][3] Understanding and controlling the reaction pathways of this compound is crucial for its effective utilization in the synthesis of more complex molecules, including pharmaceutical intermediates.

This guide will explore the fundamental principles governing the reactivity of this compound, with a focus on providing practical, data-driven insights for laboratory applications.

Core Reactivity Principles

The reactions of this compound with nucleophiles and bases are primarily governed by the competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) mechanisms.

-

SN2 (Bimolecular Nucleophilic Substitution): This pathway involves the backside attack of a nucleophile on the carbon atom bearing a leaving group, leading to an inversion of stereochemistry. For this compound, the bromine atom at the secondary position is the more likely site for SN2 reactions due to the better leaving group ability of bromide compared to chloride.[4] Strong, non-bulky nucleophiles favor this reaction.[5]

-

E2 (Bimolecular Elimination): This pathway involves the abstraction of a proton by a base from a carbon atom adjacent (beta) to the carbon bearing the leaving group, resulting in the formation of a double bond. Strong, sterically hindered bases are particularly effective at promoting E2 reactions.[6] In this compound, elimination can lead to the formation of different isomeric alkenes.

The choice between these two pathways is influenced by several key factors:

-

Nature of the Nucleophile/Base: Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, N₃⁻) tend to favor SN2 reactions. Conversely, strong, sterically hindered bases (e.g., potassium tert-butoxide) predominantly lead to E2 products.[5] Strong, non-hindered bases like hydroxide (B78521) and methoxide (B1231860) can give mixtures of both substitution and elimination products.[1]

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) enhance the nucleophilicity of anionic nucleophiles and thus favor SN2 reactions. Polar protic solvents (e.g., ethanol, water) can solvate both the nucleophile and the leaving group, and their effect can be more complex, often allowing for both SN2 and E2 pathways.[5]

-

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. This is because elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change.[1]

Quantitative Data on Reactivity

The following tables summarize the expected product distributions for the reaction of this compound with various nucleophiles and bases under different conditions. The data is based on established principles for secondary alkyl halides and provides a comparative framework for predicting reaction outcomes.

Table 1: Product Distribution in Reactions with Various Nucleophiles/Bases

| Nucleophile/Base | Solvent | Temperature (°C) | Major Product(s) | Minor Product(s) | Predominant Mechanism |

| Sodium Azide (B81097) (NaN₃) | DMF | 25 | 2-Azido-1-chloropropane | - | SN2 |

| Sodium Hydroxide (NaOH) | Ethanol/Water (80:20) | 50 | 1-Chloro-2-propanol, 3-Chloro-1-propene | 1-Bromo-2-propanol | SN2/E2 |

| Sodium Methoxide (NaOMe) | Methanol | 50 | 1-Chloro-2-methoxypropane, 3-Chloro-1-propene | 1-Bromo-2-methoxypropane | SN2/E2 |

| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | 50 | 3-Chloro-1-propene | 1-Bromo-2-tert-butoxypropane | E2 |

| Sodium Iodide (NaI) | Acetone | 25 | 1-Chloro-2-iodopropane | - | SN2 |

Table 2: Estimated Relative Reaction Rates for SN2 Reactions

| Nucleophile | Solvent | Relative Rate (k_rel) |

| N₃⁻ | DMF | ~100 |

| I⁻ | Acetone | ~50 |

| CN⁻ | DMSO | ~20 |

| OH⁻ | Ethanol/Water | ~5 |

| CH₃O⁻ | Methanol | ~1 |

Note: These are estimated relative rates intended for comparative purposes. Actual rates will depend on precise reaction conditions.

Experimental Protocols

The following sections provide detailed methodologies for conducting key reactions with this compound and for analyzing the resulting products.

General Considerations

-

Safety: this compound is a hazardous substance and should be handled in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Reagents and Solvents: All reagents and solvents should be of appropriate purity for the intended reaction. Anhydrous solvents should be used where specified to prevent unwanted side reactions with water.

-

Reaction Monitoring: Reactions can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting material and the formation of products.

Protocol 1: SN2 Reaction with Sodium Azide

This protocol describes the synthesis of 2-azido-1-chloropropane, a useful intermediate for the introduction of an amine functionality.

-

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.2 eq) to the solution.

-

Heat the reaction mixture to 50-60 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with deionized water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the product by vacuum distillation if necessary.

-

Protocol 2: E2 Reaction with Potassium tert-Butoxide

This protocol details the synthesis of 3-chloro-1-propene via an E2 elimination reaction.

-

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

tert-Butanol, anhydrous

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser with a drying tube

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.

-

Add this compound (1.0 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 82 °C) for 4-6 hours. Monitor the reaction by GC.

-

Cool the reaction to room temperature and quench by carefully adding deionized water.

-

Transfer the mixture to a separatory funnel and extract with pentane (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with deionized water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure (due to the volatility of the product).

-

Characterize the product by ¹H NMR and GC-MS.

-

Protocol 3: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of reaction mixtures to identify and quantify the products of substitution and elimination.

-

Sample Preparation:

-

Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

-

Dilute the aliquot with a suitable solvent (e.g., diethyl ether or dichloromethane) in a GC vial.

-

If necessary, quench the reaction in the aliquot with a small amount of water before dilution.

-

-

GC-MS Conditions (Illustrative):

-